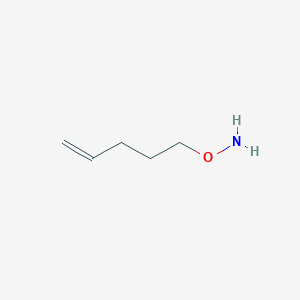

O-(pent-4-en-1-yl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-pent-4-enylhydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-4-5-7-6/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSWMJCLOBXFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of O Pent 4 En 1 Yl Hydroxylamine

Oxime Ligation Chemistry

Oxime ligation is a highly reliable and versatile conjugation method based on the reaction between an aminooxy group and a carbonyl group, such as an aldehyde or ketone. nih.gov This reaction is noted for its high chemoselectivity, the stability of the resulting oxime bond, and its ability to proceed under mild, often aqueous, conditions without the need for metal catalysts. nih.gov

The fundamental reaction of O-(pent-4-en-1-yl)hydroxylamine involves the nucleophilic attack of its aminooxy nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. quora.com This is followed by a series of proton transfers, leading to the elimination of a water molecule and the formation of a stable oxime (C=N-O) bond. quora.com The presence of the oxygen atom in the hydroxylamine (B1172632) increases the nucleophilicity of the adjacent nitrogen, facilitating this reaction. quora.com

The general mechanism is analogous to imine formation. quora.com The reaction can be performed with a wide variety of carbonyl compounds. For instance, studies have successfully demonstrated the reaction of aminooxy-functionalized molecules with aromatic aldehydes like benzaldehyde (B42025) and ketones such as acetophenone. rsc.org The versatility of this reaction allows for its application in creating diverse molecular architectures. rsc.org

Table 1: Examples of Carbonyl Compounds Used in Oxime Ligation

| Carbonyl Compound | Classification |

|---|---|

| Benzaldehyde | Aromatic Aldehyde |

| Acetophenone | Aromatic Ketone |

This table provides examples of carbonyl compounds that can react with this compound to form oximes, based on reactions with analogous aminooxy compounds. rsc.org

The rate of oxime ligation is influenced by several factors, including pH, the concentration of reactants, and the solvent system. nih.govnih.gov The reaction is typically faster at a slightly acidic pH (around 4-5) which facilitates the dehydration step. researchgate.net However, for applications in biological systems, achieving efficient ligation at neutral pH is often crucial. nih.gov

To accelerate the reaction, particularly at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are frequently employed. nih.govresearchgate.net These catalysts function by forming a more reactive protonated Schiff base intermediate, which then readily undergoes transimination with the hydroxylamine. researchgate.net

The choice of solvent also plays a critical role in reaction efficiency, primarily by affecting the solubility of the reactants. nih.gov Research on similar oxime ligations has explored various media to optimize reaction kinetics.

Table 2: Kinetic Analysis of a Model Oxime Ligation in Various Solvents

| Solvent System | Reactant Solubility | Observed Reaction Rate |

|---|---|---|

| Water (H₂O) | Limited for some organic reactants | Baseline |

| 80% Acetonitrile (aq) | Improved | Often enhanced |

| 80% Ethanol (aq) | Improved | Often enhanced |

This table is a generalized representation based on kinetic studies of analogous aminooxy compounds, highlighting the impact of the solvent on reaction efficiency. Specific rates depend on the exact reactants and conditions. rsc.org For example, kinetic analysis of a model reaction between an aminooxyacetyl-peptide and benzaldehyde at pH 7 in the presence of 100 mM aniline showed a second-order rate constant (k₁) of 8.2 ± 1.0 M⁻¹s⁻¹. nih.gov

A significant advantage of oxime ligation is its exceptional chemoselectivity. The aminooxy group reacts specifically with aldehydes and ketones, even in the presence of other functional groups commonly found in complex molecules like peptides and proteins. nih.govnih.gov This orthogonality allows for the precise modification of target molecules without protecting group strategies for other reactive sites.

Aldehydes are generally more reactive electrophiles than ketones in oxime ligation due to less steric hindrance and a more electron-deficient carbonyl carbon. quora.com This difference in reactivity can be exploited to achieve regioselective ligation in molecules containing multiple, distinct carbonyl functionalities. For example, an aminooxy-containing compound would preferentially react with an aldehyde group over a ketone group within the same molecule. This inherent selectivity is a cornerstone of its utility in creating well-defined bioconjugates and functional materials. nih.gov

Role in Cyclization Reactions

The pent-4-en-1-yl group in this compound provides a reactive handle for intramolecular cyclization reactions, enabling the construction of heterocyclic ring systems. These transformations can be initiated by various methods, including the use of transition metal catalysts.

The terminal alkene and the hydroxylamine functionality can participate in intramolecular cyclization to form substituted cyclic ethers or other nitrogen- and oxygen-containing heterocycles. While specific studies on the uncatalyzed intramolecular cyclization of this compound are not prevalent in the provided results, the general principles of intramolecular reactions suggest that under certain conditions (e.g., acid catalysis), the hydroxyl or amino group could potentially add across the double bond. This type of reaction, known as hydroalkoxylation or hydroamination, would lead to the formation of a five- or six-membered ring, a common structural motif in many natural products. youtube.com The formation of a six-membered ring is often kinetically and thermodynamically favored in such cyclizations. youtube.com

The terminal alkene of this compound is an excellent substrate for a variety of transition metal-catalyzed reactions. Palladium catalysis, in particular, has been extensively used for cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks. researchgate.net

In reactions analogous to those involving similar alkenyl precursors, palladium catalysts can facilitate cycloadditions. For example, palladium-catalyzed [3+2] and [4+2] cycloadditions are powerful methods for forming five- and six-membered rings, respectively. researchgate.netrsc.org In a typical scenario, a palladium(0) catalyst could oxidatively add to a partner molecule to generate a reactive intermediate, which then undergoes cycloaddition with the alkene of this compound. These reactions often proceed with high regio- and diastereoselectivity, offering precise control over the stereochemical outcome of the cyclic product. researchgate.netrsc.org The development of these catalytic methods has significantly expanded the ability to synthesize complex molecular architectures from simple precursors. researchgate.net

Stereochemical Control in Cyclization Events

No specific studies were found that detail the stereochemical outcomes of cyclization reactions involving this compound. Such studies would be essential to understand how the stereochemistry of the starting material or reaction conditions influences the formation of chiral centers in the resulting cyclic products.

Participation in Heterocycle Synthesis

While hydroxylamines are known precursors for nitrogen-containing heterocycles, no literature could be located that specifically employs this compound in the synthesis of isoquinolones or pyridones. Furthermore, there is a lack of information on its use in derivatization strategies for creating complex molecular architectures.

Other Functional Group Transformations

Specific examples of amination reactions using this compound as the aminating agent are not described in the available literature. Additionally, there is no specific data on the radical pathways it might undergo or its potential as a radical scavenger.

Due to these significant gaps in the primary research literature, the generation of a thorough and informative article that strictly adheres to the provided outline and focuses solely on this compound is not feasible.

Advanced Applications in Synthetic Organic Chemistry

As a Bifunctional Reagent in Bio-conjugation Strategieslumiprobe.com

The dual functionality of O-(pent-4-en-1-yl)hydroxylamine makes it an exemplary bifunctional cross-linking reagent. lumiprobe.comnih.gov Bifunctional crosslinkers are molecules that possess two reactive groups, enabling the covalent linkage of two different molecular entities. lumiprobe.comnih.gov In the case of this compound, the hydroxylamine (B1172632) group provides a reactive handle for conjugation to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a stable oxime linkage. rsc.orgnih.gov Simultaneously, the terminal alkene serves as a versatile functional group for subsequent modification through various alkene-specific reactions. rsc.org

Synthesis of Polymer-Alkene Conjugatesrsc.org

The synthesis of polymer-alkene conjugates is a significant area where this compound can be effectively utilized. The process typically involves the reaction of the hydroxylamine moiety with a polymer bearing aldehyde or ketone functionalities. This reaction, known as oxime ligation, is highly efficient and proceeds under mild conditions, often in aqueous environments, which is advantageous when working with biological macromolecules. nih.govrsc.org Once the polymer is functionalized with the pentenyl group, the terminal alkene is available for further polymerization or modification. For instance, the alkene can participate in thiol-ene click reactions, allowing for the attachment of other polymers or biomolecules. rsc.org

A representative scheme for the synthesis of a polymer-alkene conjugate using this compound is depicted below:

Step 1: Oxime Ligation. A polymer containing aldehyde or ketone groups is reacted with this compound to form a stable polymer-oxime conjugate.

Step 2: Alkene Functionalization. The terminal alkene on the conjugated polymer can then be used in subsequent reactions, such as polymerization or reaction with other alkene-reactive molecules.

This strategy allows for the creation of well-defined block copolymers and other complex polymeric architectures. rsc.org

Strategies for Macromolecular Functionalization

The principles of using this compound extend to the broader functionalization of macromolecules, including proteins, peptides, and polysaccharides. nih.govbooks-library.net Many biomolecules can be chemically or enzymatically modified to introduce carbonyl groups. researchgate.net These modified macromolecules can then be selectively targeted by the hydroxylamine group of this compound.

The resulting alkene-functionalized macromolecule is a versatile intermediate. The terminal double bond can be exploited for a variety of chemical transformations, including:

Cross-linking: Reaction with other alkene-containing molecules to form cross-linked networks, for example, in the formation of hydrogels. rsc.org

Surface Immobilization: Attachment to surfaces that have been functionalized with alkene-reactive groups.

Further Conjugation: Reaction with other biomolecules or reporter molecules that have been modified with an alkene-reactive handle.

This bifunctional approach provides a powerful platform for the site-specific modification of complex biological molecules. nih.govnih.gov

Utility in the Construction of Complex Molecular Scaffoldsnih.gov

The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of complex heterocyclic and acyclic molecular scaffolds. nih.gov

Role as an Intermediate in Multi-Step Organic Synthesesnih.gov

This compound can serve as a key intermediate in multi-step synthetic sequences, where each functional group is addressed in a controlled manner. youtube.comyoutube.comyoutube.comresearchgate.netyoutube.com For example, the hydroxylamine can first react with a carbonyl compound to form an oxime, which can then undergo further transformations. Subsequently, the alkene can be manipulated through reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce new functional groups and build molecular complexity.

One notable application is in the synthesis of isoxazolidines. nih.govresearchgate.netnih.gov The intramolecular cyclization of O-alkenyl hydroxylamines, often mediated by transition metals, can lead to the formation of isoxazolidine (B1194047) rings, which are important structural motifs in many biologically active compounds. nih.gov The reaction of this compound or its derivatives with various electrophiles can trigger a cyclization event, providing access to substituted isoxazolidine scaffolds. nih.govresearchgate.netnih.gov

| Reaction Type | Reactant with this compound | Resulting Scaffold | Potential Applications |

| Oxime Formation | Aldehydes, Ketones | Alkene-functionalized oximes | Bioconjugation, further functionalization |

| Cyclofunctionalization | Electrophiles (e.g., I₂, Pd(II)) | Substituted isoxazolidines | Synthesis of bioactive molecules |

| Cope-type Hydroamination | Strained Alkenes | N-Alkylhydroxylamines | Introduction of amino functionality |

Contributions to Building Block Libraries for Diversified Synthesis

In the context of combinatorial chemistry and the generation of compound libraries for drug discovery, this compound is a valuable building block. wikipedia.orgenamine.netnih.govlibretexts.orgastrobiology.com Its bifunctional nature allows for its incorporation into a variety of molecular backbones, with the two functional groups providing orthogonal handles for further diversification.

By reacting this compound with a library of carbonyl-containing compounds, a diverse set of alkene-functionalized oximes can be generated. Each of these products can then be subjected to a range of alkene-modification reactions, rapidly expanding the chemical space of the library. This approach facilitates the creation of large and structurally diverse collections of molecules for high-throughput screening. nih.gov

Development of Novel Derivatization Agents for Chemical Analysisddtjournal.comnih.gov

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes, particularly in chromatography and mass spectrometry. ddtjournal.comnih.govsci-hub.se this compound has the potential to be used as a novel derivatizing agent, especially for the analysis of carbonyl-containing compounds. ddtjournal.com

The hydroxylamine moiety can react with aldehydes and ketones to form oxime derivatives. This transformation can be beneficial for several reasons:

Enhanced Detectability: The introduction of the pentenyl group can alter the chromatographic behavior of the analyte, potentially leading to better separation from matrix components. vu.nl

Improved Ionization: In mass spectrometry, the nitrogen atom in the oxime can improve ionization efficiency in positive-ion mode electrospray ionization (ESI). ddtjournal.com

Secondary Derivatization: The terminal alkene provides a site for a secondary derivatization reaction. For example, a fluorescent tag containing a thiol group could be attached via a thiol-ene reaction, significantly enhancing the sensitivity of detection in fluorescence-based assays.

Recent studies have highlighted the use of various hydroxylamine reagents for the derivatization of important biological molecules like monosaccharides and steroids for LC-MS/MS analysis, demonstrating the general utility of this functional group in analytical derivatization. nih.gov

| Analyte Class | Derivatization Reaction | Analytical Advantage |

| Aldehydes | Oxime formation | Improved chromatographic separation, enhanced mass spectrometric detection |

| Ketones | Oxime formation | Potential for secondary tagging at the alkene, increased ionization efficiency |

Computational and Theoretical Studies on O Pent 4 En 1 Yl Hydroxylamine Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. For a molecule like O-(pent-4-en-1-yl)hydroxylamine, these calculations can predict the most likely pathways for its reactions, whether they involve the hydroxylamine (B1172632) group, the terminal double bond, or a combination of both.

Elucidation of Transition States and Energy Barriers

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy barrier, a key factor in reaction kinetics.

Theoretical studies on the reactivity of hydroxylamine itself, for instance in its reaction with phenyl acetate, have been performed to understand the competition between N-acylation and O-acylation. researchgate.net These studies, employing methods like Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(2df,2p), have calculated the activation free energy barriers for the attack of the nitrogen versus the oxygen atom of the hydroxylamine group. researchgate.net In the case of the uncatalyzed reaction of hydroxylamine with phenyl acetate, the calculated free energy barriers (ΔG‡) for the formation of the tetrahedral intermediates are 49.9 kcal/mol for N-attack and 48.6 kcal/mol for O-attack. researchgate.net These calculations highlight that the two pathways are energetically very close, suggesting that both N- and O-functionalization could be possible for this compound in similar acylation reactions.

Furthermore, computational studies on the unimolecular decomposition of hydroxylamine have identified transition states for various pathways, including isomerization to ammonia (B1221849) oxide. acs.org The energetically most favorable initial step was found to be a bimolecular isomerization with a calculated activation barrier of approximately 25 kcal/mol. acs.org For this compound, intramolecular reactions involving the terminal alkene are also plausible. For example, an intramolecular cyclization could occur, and quantum chemical calculations would be essential to determine the transition state structure and the associated energy barrier for such a process.

Table 1: Illustrative Calculated Activation Energies for Reactions of the Hydroxylamine Moiety (based on analogous systems)

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| N-Acylation | Hydroxylamine + Phenyl acetate | B3LYP/6-311+G(2df,2p) | 49.9 | researchgate.net |

| O-Acylation | Hydroxylamine + Phenyl acetate | B3LYP/6-311+G(2df,2p) | 48.6 | researchgate.net |

| Bimolecular Isomerization | Hydroxylamine | MPW1K | ~25 | acs.org |

This table presents data from studies on hydroxylamine as a model for the reactivity of the hydroxylamine functional group in this compound.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule dictates its reactivity. For this compound, the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and the partial charges on its atoms are all crucial for predicting its behavior in chemical reactions.

The hydroxylamine group is known for the "alpha-effect," where the presence of a lone pair on the atom adjacent to the nucleophilic center (the nitrogen) enhances its nucleophilicity. ic.ac.uk Computational studies on hydroxylamine have shown that the nitrogen atom is a potent nucleophile, often more so than a simple amine, due to this effect. ic.ac.uk This suggests that the nitrogen atom of this compound will be a primary site for electrophilic attack.

The terminal double bond in the pentenyl chain introduces another reactive site. The π-electrons of the C=C bond make it susceptible to electrophilic addition reactions. The electronic properties of the hydroxylamine group, being electron-withdrawing, can influence the reactivity of this double bond. Computational analysis of the molecular orbitals would reveal the extent of this electronic communication between the two functional groups.

Studies on alkoxyamines have shown that the electronic properties of the substituents on both the nitrogen and the oxygen atoms significantly impact the lability of the C-O-N bond. nih.govresearchgate.net Electron-withdrawing groups on the alkyl fragment tend to weaken the C-ON bond, favoring homolysis. researchgate.net While this compound itself is not a typical alkoxyamine used in radical polymerizations, the principles governing its electronic structure and bond strengths can be inferred from these studies.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be employed to understand its behavior in different solvents, its aggregation properties, and its interactions with other molecules or surfaces.

MD simulations of similar bifunctional molecules, such as amino acids with thiol groups on gold surfaces, have been used to explore the configurational space and the nature of intermolecular interactions. acs.org For this compound, MD simulations could reveal how the molecule orients itself in a polar or nonpolar solvent. The hydroxylamine group is capable of forming hydrogen bonds, which would significantly influence its interactions with protic solvents like water or alcohols. The nonpolar pentenyl chain, on the other hand, would favor interactions with nonpolar environments.

Simulations of amines in aqueous solutions have been used to study their interfacial behavior and thermodynamic properties. ulisboa.ptulisboa.pt Such studies on analogous systems can provide insights into how this compound might behave at interfaces, for example, at a water-organic solvent boundary. The amphiphilic nature of the molecule, with its polar hydroxylamine head and nonpolar hydrocarbon tail, suggests it could exhibit surfactant-like properties.

Prediction of Reactivity and Selectivity in Novel Transformations

A key goal of computational chemistry is to predict the outcome of unknown reactions, guiding experimental efforts toward the synthesis of new and useful compounds. For this compound, its bifunctional nature opens up possibilities for novel transformations, and computational methods can be used to predict the feasibility and selectivity of these reactions.

One area of interest is intramolecular reactions. The proximity of the terminal double bond and the hydroxylamine group could facilitate intramolecular cyclization reactions. For instance, under appropriate catalytic conditions, an intramolecular hydroamination or amino-oxidation could lead to the formation of a nitrogen-containing heterocyclic ring. Computational studies on the intramolecular reactions of alkenyl amines have demonstrated the power of DFT in predicting the regioselectivity of such cyclizations. acs.orgnih.gov These studies can serve as a blueprint for predicting the outcome of similar reactions with this compound.

Furthermore, the development of predictive models for chemical reactivity, often employing machine learning techniques trained on large datasets of chemical reactions, is a growing field. epa.gov While a specific model for this compound is unlikely to exist, general models for the reactivity of functional groups could be used to forecast its behavior in various reaction conditions.

Conformational Analysis and its Influence on Reaction Outcomes

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting how its reactive sites will be presented to other reagents.

The pentenyl chain can adopt various conformations due to rotation around its single bonds. Conformational analysis of n-pentane and 1-pentene (B89616) has been performed using computational methods. arkat-usa.orgacs.orgyoutube.com These studies reveal the relative energies of different staggered and eclipsed conformations. For the pentenyl chain in this compound, similar conformational preferences are expected, with staggered conformations being more stable than eclipsed ones to minimize steric strain. youtube.com

The conformation of the entire molecule will be a result of the interplay between the conformational preferences of the pentenyl chain and the interactions involving the hydroxylamine group. The orientation of the hydroxylamine group relative to the chain can influence the accessibility of its nitrogen and oxygen atoms for reaction. More importantly, certain conformations may pre-organize the molecule for intramolecular reactions. For example, a conformation that brings the terminal double bond in close proximity to the hydroxylamine nitrogen would be favorable for an intramolecular cyclization. Computational studies can map out the potential energy surface of this compound, identifying the low-energy conformations and the energy barriers for interconversion between them. This information is vital for understanding and predicting the stereochemical outcome of its reactions.

Table 2: Representative Conformational Data for a Pentenyl Chain (based on analogous systems)

| Conformer Type | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | High |

| Gauche | ~60° | 0.5 - 1.0 | Moderate |

| Eclipsed | 0°, 120° | 3.0 - 5.0 | Low |

This table provides illustrative data based on the conformational analysis of n-pentane and 1-pentene to represent the likely conformational behavior of the pentenyl chain in this compound.

While direct computational exploration of this compound is an area ripe for future research, a robust theoretical framework for understanding its reactivity can be established by drawing upon existing computational studies of its constituent functional groups and related molecules. Quantum chemical calculations suggest a nuanced reactivity for the hydroxylamine moiety, with competitive N- and O-functionalization pathways. The electronic structure is characterized by the nucleophilic nitrogen, enhanced by the alpha-effect, and a reactive terminal alkene. Molecular dynamics simulations of analogous systems indicate that the molecule's amphiphilic nature will govern its intermolecular interactions and behavior in different environments. The prediction of novel intramolecular reactions, leading to heterocyclic structures, is a particularly exciting prospect that can be guided by computational modeling. Finally, the conformational flexibility of the pentenyl chain will undoubtedly play a critical role in dictating the accessibility of reactive sites and the stereochemical outcomes of its transformations. Future dedicated computational studies on this compound are needed to refine these predictions and unlock the full potential of this intriguing bifunctional molecule.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations Involving the Alkoxyamine Moiety

The alkoxyamine functional group is increasingly recognized for its potential in novel catalytic processes. Future research will likely focus on leveraging this reactivity in O-(pent-4-en-1-yl)hydroxylamine for sophisticated molecular construction.

Photo- and Redox-Catalysis: Recent studies have shown that alkoxyamines can undergo cleavage through oxidation, either via electrochemical methods or photoredox catalysis, to generate reactive carbon-centered radicals or carbocations. wikipedia.org This opens the possibility of using this compound in catalytic cycles where the alkoxyamine is activated on demand to initiate subsequent reactions. The terminal alkene could act as an internal trap for the generated radical or be preserved for later functionalization.

Asymmetric Catalysis: A significant frontier is the development of catalytic kinetic resolution of racemic alkoxyamines. nih.gov While challenging due to the reduced nucleophilicity of the nitrogen atom, new titanium-catalyzed chemo- and enantioselective oxidation methods are emerging. nih.gov Applying such strategies to this compound could provide access to enantiomerically pure building blocks, which are highly valuable in pharmaceutical synthesis. The presence of the alkene offers a secondary site for stereocontrolled transformations.

Rearrangement and Homolysis Activation: Novel photochemical methods, such as nitrone–oxaziridine rearrangement, have been proposed to activate the homolysis of the C–ON bond in alkoxyamines. uni.lu Investigating similar photochemical activation strategies for this compound could lead to new ways of generating radicals under mild conditions for polymerization or addition reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers enhanced control, safety, and scalability for chemical processes. The integration of this compound into such systems is a promising area for development.

Continuous Synthesis: The synthesis of alkoxyamines can be adapted to continuous flow reactors. Research on microflow systems for radical carboaminoxylations has demonstrated that these setups can lead to significantly higher yields compared to conventional batch reactions. rsc.org Developing a flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and allow for on-demand production.

Multi-Step Automated Synthesis: The bifunctional nature of this compound is particularly suited for multi-step automated synthesis platforms. A flow process could be designed where the alkoxyamine end is first used in a ligation reaction, followed by a subsequent reactor where the terminal alkene is modified (e.g., via hydroformylation, metathesis, or click chemistry). This would allow for the rapid and efficient construction of complex molecules and functional materials.

Development of Sustainable Synthetic Approaches for Alkoxyamines

In line with the growing emphasis on green chemistry, developing sustainable methods for synthesizing this compound is a critical future goal. medchemexpress.com

Greener Reagents and Solvents: Traditional syntheses of alkoxyamines can involve hazardous reagents like hydrazine (B178648). google.com Future research will likely focus on alternative, greener routes. One approach involves the reaction of an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine, which avoids the use of hydrazine. google.com Another avenue is the development of syntheses that utilize bio-based starting materials; the precursor pent-4-en-1-ol has been investigated as a potential bio-based solvent and building block. chemmethod.com

Catalytic and Energy-Efficient Methods: The use of copper-catalyzed reactions of nitroxide radicals with alkyl halides is a versatile method for preparing alkoxyamines. Optimizing these catalytic systems to reduce metal waste and improve efficiency is an ongoing goal. Furthermore, exploring energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and reduce solvent usage, contributing to a more sustainable process. medchemexpress.com Solvent-free synthesis methods, such as mechanochemical grinding, also represent a promising green alternative. medchemexpress.com

Expanding the Scope of Alkoxyamine-Mediated Chemical Methodologies

The unique reactivity of the alkoxyamine group provides a foundation for diverse chemical methodologies, from bioconjugation to polymer science. This compound is well-suited to expand these applications.

Bifunctional Linkers and Bioconjugation: Alkoxyamines readily condense with aldehydes and ketones to form stable oxime ether linkages, a reaction known as alkoxyamine ligation. This has been widely used to attach molecules to surfaces and biomolecules. This compound can serve as a heterobifunctional linker: the alkoxyamine end can be attached to a protein or a surface, while the terminal alkene remains available for further modification via reactions like thiol-ene click chemistry or hydroamination.

Polymer and Materials Science: Alkoxyamines are key components in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization that allows for the synthesis of well-defined polymers. This compound could be used as a functional initiator for NMP. This would produce polymers with a terminal alkene group at one end, which can then be used for post-polymerization modifications to create block copolymers, graft polymers, or for attachment to surfaces.

Novel Radical Chemistry: The ability of alkoxyamines to generate radicals under thermal or catalytic conditions can be harnessed for new chemical transformations. The terminal alkene in this compound could participate in intramolecular radical cyclizations, leading to the formation of complex heterocyclic structures, a valuable motif in medicinal chemistry.

Q & A

Q. What are the key synthetic routes for O-(pent-4-en-1-yl)hydroxylamine, and how can reaction purity be validated?

The synthesis typically involves oxime ligation reactions, where the hydroxylamine group reacts with aldehyde-functionalized polymers like PEG-bCHO. For example, in hydrogel synthesis, this compound reacts with bi-aldehyde PEG under mild conditions to form stable oxime bonds . Purity can be confirmed using MALDI-TOF mass spectrometry, which shows monomodal distributions and complete conversion . Recrystallization or chromatography may further purify the compound.

Q. What analytical techniques are critical for characterizing this compound in polymer networks?

Key methods include:

- MALDI-TOF Mass Spectrometry : Verifies reaction completion by detecting molecular weight distributions .

- NMR Spectroscopy : Identifies structural features (e.g., alkene protons at δ 5.0–5.5 ppm) and monitors conjugation efficiency.

- Rheometry : Measures hydrogel mechanical properties post-crosslinking .

| Technique | Application | Example Data |

|---|---|---|

| MALDI-TOF | Reaction conversion | Monomodal peak at expected m/z |

| ¹H NMR | Structural validation | Alkene protons (δ 5.2 ppm) |

Advanced Research Questions

Q. How does the alkene moiety in this compound influence its reactivity and applications?

The terminal alkene enables post-functionalization via thiol-ene "click" chemistry, allowing modular hydrogel modification (e.g., incorporating bioactive peptides) . The electron-withdrawing nature of the alkene may also enhance nucleophilicity of the hydroxylamine group, accelerating oxime ligation kinetics. Comparative studies with non-alkene analogs (e.g., O-benzyl derivatives) are recommended to isolate electronic effects .

Q. How can computational modeling resolve contradictions between predicted and experimental reaction outcomes?

In hydroxylamine reactions, computational studies (e.g., DFT at B3LYP/6-311+G(2df,2p)) often predict dominant N-acylation, whereas experiments favor O-acylation . To address this:

- Compare solvation-free energy contributions (e.g., PCM/HF models) to refine transition-state barriers.

- Validate bifunctional catalysis pathways where hydroxylamine acts as a proton shuttle (TS1O-NH2OH-DUAL vs. TS1N-NH2OH-DUAL) .

- Conduct kinetic isotope effects (KIEs) to probe rate-determining steps.

Q. What strategies optimize the mechanical properties of oxime hydrogels using this compound?

- Crosslinker Density : Adjust the molar ratio of hydroxylamine to PEG-bCHO. Higher ratios increase elastic modulus.

- Functionalization : Use thiol-ene chemistry to graft peptides, altering swelling and biodegradability .

- Kinetic Control : Slow gelation (e.g., pH 5–6) improves network homogeneity, enhancing toughness .

Methodological Challenges

Q. How to analyze conflicting data between computational reaction barriers and experimental product ratios?

- Solvent Effects : Simulate solvation (e.g., PCM models) to account for solvent stabilization of intermediates .

- Microkinetic Modeling : Integrate computed barriers into kinetic networks to predict product distributions.

- Isotope-Labeling Experiments : Track proton transfer steps to validate bifunctional catalysis mechanisms .

Q. What are the limitations of this compound in dynamic covalent chemistry?

- pH Sensitivity : Oxime ligation efficiency drops below pH 4 due to protonation of the hydroxylamine group.

- Steric Hindrance : Bulky substrates may reduce reaction rates, requiring longer incubation times .

- Competing Reactions : Alkene side-reactions (e.g., oxidation) necessitate inert atmospheres or radical scavengers.

Data Contradiction Analysis

Q. Why do some studies report variable IC₅₀ values for hydroxylamine derivatives in biological assays?

Discrepancies arise from:

- Cell Line Variability : Differences in membrane permeability or target expression (e.g., MCF-7 vs. U-937 cells) .

- Assay Conditions : Viability assays (MTT vs. ATP luminescence) may yield conflicting IC₅₀ values.

- Compound Stability : Hydroxylamines can degrade under light or humidity, altering effective concentrations.

| Factor | Impact | Mitigation |

|---|---|---|

| Cell line | 2–3× IC₅₀ variation | Use isogenic cell panels |

| Assay type | ±10–20% error | Standardize protocols (e.g., CLSI guidelines) |

Future Research Directions

- Targeted Drug Delivery : Exploit the alkene group for bioorthogonal tagging in vivo.

- Multi-Responsive Hydrogels : Combine oxime ligation with photo-responsive moieties for spatiotemporal control .

- Machine Learning : Train models to predict hydroxylamine reactivity based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.